2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various thiophene derivatives and their synthesis, which can be related to the compound due to the presence of thiophene rings and trifluoromethyl groups in their structures. Thiophene derivatives are known for their utility in materials science, particularly in the development of electronic and photovoltaic devices due to their conductive properties .
Synthesis Analysis
The synthesis of thiophene derivatives is a topic of interest in several papers. For instance, a two-step synthesis involving C-S cross-coupling and oxidative dehydro C-H coupling is described, yielding dithieno[3,2-b:2',3'-d]thiophene (DTT) derivatives . Another paper reports the synthesis of 2,3-disubstituted thiophenes from trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol . Additionally, the synthesis of a phenol-based polymer incorporating thiophene units is achieved through oxidative polycondensation . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their properties and applications. Single-crystal X-ray diffraction is a common technique used to determine the structure of such compounds . For example, the crystal structure of a thiophene derivative with antibacterial activity was established, revealing intermolecular non-covalent interactions that stabilize the layered network structure . Understanding the molecular structure is essential for predicting the reactivity and properties of the compound "2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone".
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that modify their properties. The papers describe reactions such as cycloaddition, which yields benzo[c]thiophene derivatives , and nucleophilic addition, which results in the formation of thioether-functionalized compounds . The reactivity of thiophene derivatives with thiophenol leads to the formation of ketosulfides or pyran derivatives . These reactions are indicative of the versatile chemistry of thiophene compounds and could be relevant to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Photophysical properties such as UV and fluorescence spectroscopy, as well as electrophysical properties like cyclovoltammetry, are characterized for DTT derivatives . The electrical conductivities of synthesized monomers and polymers are measured using techniques like the four-point probe . The antimicrobial activity of certain thiophene derivatives is also reported, demonstrating their potential in biomedical applications . These properties are important for the application of "2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone" in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone, as part of the broader family of acylthioureas and propiophenones, has been explored for various synthetic and chemical property applications. For instance, acylthioureas have shown potential in the development of novel anti-microbial agents with antibiofilm properties, due to their significant anti-pathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). Furthermore, the metal-free oxidative nitration of propiophenones has been achieved, showcasing a method for synthesizing thiohydroximic acids from acetophenones through a radical-based cascade event, highlighting the chemical versatility of compounds related to 2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone (Dighe, Mukhopadhyay, Priyanka, & Batra, 2016).
Material Science and Engineering
In material science, the related compound poly-3-(3,4,5-trifluorophenyl) thiophene has been studied for its electrochemical properties, demonstrating unique charge trapping effects useful in the development of advanced materials for electronics (Levi, Gofer, Aurbach, & Berlin, 2004). This reveals the potential of fluorophenyl compounds in enhancing the performance of polymeric materials.
Photovoltaic and Semiconductor Applications
Further extending into the realm of optoelectronics, fluorinated benzophenones and similar structures have been synthesized for use in organic solar cells and field-effect transistors, indicating the role of fluorinated compounds in improving the efficiency and performance of organic photovoltaic devices (Woydziak, Fu, & Peterson, 2012). Additionally, the design and synthesis of proton-dopable organic semiconductors that incorporate elements similar to 2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone have shown significant advancements in the field of organic electronics, highlighting the importance of such compounds in developing new materials with high electrical conductivity (Yin et al., 2022).
Safety And Hazards
While specific safety and hazard information for 2’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone is not available, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
properties
IUPAC Name |
1-(2-methylsulfanylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3OS/c1-21-15-5-3-2-4-11(15)14(20)7-6-10-8-12(17)16(19)13(18)9-10/h2-5,8-9H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSNSSJNGMXIHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645003 |
Source
|
Record name | 1-[2-(Methylsulfanyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone | |
CAS RN |
898777-82-7 |
Source
|
Record name | 1-[2-(Methylsulfanyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.